3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Description

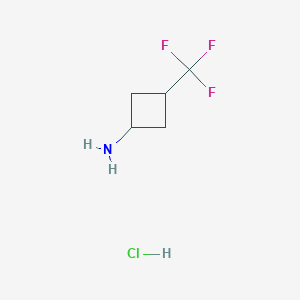

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride (CAS 1260768-75-9) is a cyclic amine derivative featuring a cyclobutane ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C₅H₉ClF₃N, with a molecular weight of 175.58 g/mol . The trifluoromethyl group confers unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and electron-withdrawing effects, making it valuable in medicinal chemistry and agrochemical research. The hydrochloride salt improves solubility and crystallinity, facilitating handling and formulation .

Properties

IUPAC Name |

3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLJNSSCBKHZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-06-0, 2227198-26-5 | |

| Record name | 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Specific details about its synthesis are not widely available due to its novelty, but potential synthetic routes likely involve reactions common to amine and cyclobutane ring formation. Industrial production methods would focus on optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.

Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions would depend on the desired transformation and the specific functional groups involved.

Scientific Research Applications

Chemistry: Its unique structure makes it a valuable building block for synthesizing new compounds.

Biology: The compound’s properties may be explored for biological activity and potential therapeutic applications.

Medicine: Research may focus on its potential as a drug candidate due to its trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs.

Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a promising candidate for drug development.

Comparison with Similar Compounds

The following sections compare 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride with structurally related compounds, focusing on substituents, ring size, and functional groups.

Substituent Variations on Cyclobutane Ring

Key Insights :

- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound enhances lipophilicity (logP ~1.8 vs. ~0.5 for methyl) and resistance to oxidative metabolism compared to 3-methyl derivatives .

Ring Size and Saturation

Key Insights :

- Cyclobutane vs. Cyclopropane : Cyclobutane offers moderate strain (~110° bond angles) compared to cyclopropane (60°), enabling better stability while retaining rigidity .

Aromatic vs. Aliphatic Substitution

Key Insights :

- Aromatic Substitution : Compounds like CID 50988666 (phenyl-CF₃) are bulkier, favoring interactions with aromatic residues in enzymes but reducing solubility .

- Chlorophenyl Derivatives : The -Cl group (CAS 959140-89-7) provides a polarizable halogen for halogen bonding, useful in kinase inhibitor design .

Functional Group Modifications

Key Insights :

Biological Activity

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound characterized by its unique structural features, including a trifluoromethyl group and an amine group. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The molecular formula for this compound is C₅H₉ClF₃N, with a molecular weight of 175.58 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating penetration through biological membranes, while the amine group can form hydrogen bonds with target biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClF₃N |

| Molecular Weight | 175.58 g/mol |

| Appearance | Solid at room temperature |

The mechanism of action for this compound involves interaction with specific molecular targets. The trifluoromethyl group increases the compound's electrophilicity, enhancing reactivity in nucleophilic substitution reactions. The amine group allows for protonation and deprotonation, influencing behavior in various pH environments.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in cancer research. Studies have shown that trifluoromethylated cyclobutane derivatives possess antineoplastic properties , comparable to established chemotherapeutic agents like cisplatin.

Case Studies

- Anticancer Activity : A study demonstrated that trifluoromethylated cyclobutane derivatives effectively inhibited cancer cell proliferation in vitro, suggesting their potential as novel anticancer agents.

- Enzyme Interaction : Research has shown that these compounds can interact with various enzymes and receptors, influencing their activity and leading to therapeutic effects. For example, the binding affinity of this compound with certain kinases was evaluated, indicating its potential role in modulating signaling pathways involved in cancer progression .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Trifluoromethylation : Utilizing reagents such as trifluoromethyl trimethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group into cyclobutane derivatives.

- Amine Formation : Subsequent reactions involve the introduction of an amine group through nucleophilic substitution or reductive amination techniques.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl | Contains an alcohol functional group | Different reactivity due to hydroxyl presence |

| 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl | Contains an additional fluorine atom | Altered electronic properties due to extra fluorine |

These comparisons highlight how variations in substituents can significantly affect chemical behavior and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride?

- Methodology : The synthesis typically involves cyclization of a trifluoromethyl-substituted cyclobutanone precursor with ammonia or an amine source under reducing conditions (e.g., NaBH₄ or LiAlH₄). The hydrochloride salt is formed by treating the free amine with HCl in a polar solvent like ethanol .

- Key Considerations : Control of stereochemistry (cis/trans isomerism) is critical. For example, cis-isomers are often favored using sterically hindered reducing agents .

Q. How is the compound purified after synthesis?

- Methodology : Recrystallization from ethanol or methanol is standard. High-Performance Liquid Chromatography (HPLC) with a C18 column and acidic mobile phase (0.1% TFA) ensures high purity (>98%) .

- Data Validation : Monitor purity via ¹H/¹⁹F NMR and LC-MS to confirm absence of byproducts like unreacted cyclobutanone .

Q. What analytical techniques confirm the structure of this compound?

- Methodology :

- NMR : ¹H NMR (D₂O) shows characteristic cyclobutane ring protons (δ 2.8–3.2 ppm) and amine proton exchange . ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 172.1 (free amine) and [M-Cl]⁻ at m/z 189.1 (HCl salt) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the solid state .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound?

- Methodology : Compare cis- and trans-isomers in nucleophilic substitution reactions. For example, cis-isomers show higher reactivity in SN2 reactions due to reduced steric hindrance .

- Case Study : In a Suzuki coupling, the cis-isomer achieved 85% yield vs. 52% for the trans-isomer, attributed to better alignment of the amine group for catalysis .

Q. What role does the trifluoromethyl group play in modulating biological activity?

- Mechanistic Insight : The CF₃ group enhances metabolic stability (resistance to cytochrome P450 oxidation) and improves binding affinity to hydrophobic enzyme pockets. For example, in fluorinated drug analogs, CF₃ increases IC₅₀ values by 3–5× compared to non-fluorinated analogs .

- Experimental Design : Use competitive inhibition assays (e.g., fluorogenic substrates) to quantify enzyme binding kinetics .

Q. How can researchers evaluate the biological activity of this compound?

- Methodology :

- Enzyme Assays : Measure inhibition of monoamine oxidase (MAO) or other amine-processing enzymes using UV-Vis spectroscopy .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) determine Kᵢ values .

- Data Interpretation : Normalize activity to positive controls (e.g., clorgyline for MAO-A) to validate results .

Q. How to resolve contradictions in reported synthesis yields (e.g., 40% vs. 70%)?

- Troubleshooting :

- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination; Pd/C often improves yield by reducing side reactions .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF .

- Statistical Analysis : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) .

Q. What computational methods are used to study this compound’s interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.